molecular formula C2H2O3 B1671967 Glyoxylic acid CAS No. 298-12-4

Glyoxylic acid

Cat. No.: B1671967
CAS No.: 298-12-4
M. Wt: 74.04 g/mol
InChI Key: HHLFWLYXYJOTON-UHFFFAOYSA-N
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Description

Glyoxylic acid, also known as oxoacetic acid or formylformic acid, is an organic compound with the chemical formula C₂H₂O₃. It is a colorless solid that occurs naturally and is useful industrially. This compound is one of the simplest aldehyde acids and is part of the C₂ carboxylic acids family, which includes acetic acid, glycolic acid, and oxalic acid .

Mechanism of Action

Target of Action

Glyoxylic acid primarily targets enzymes such as Malate synthase G and Isocitrate lyase, which are found in organisms like Escherichia coli and Mycobacterium tuberculosis . These enzymes play a crucial role in the glyoxylate cycle, a metabolic pathway that allows these organisms to grow on fatty acid substrates .

Mode of Action

this compound interacts with its targets by participating in the glyoxylate cycle. It catalyzes the reversible formation of succinate and glyoxylate from isocitrate . This interaction results in changes in the metabolic pathways of the organisms, allowing them to utilize different substrates for growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glyoxylate cycle . This cycle is a variation of the tricarboxylic acid cycle and is crucial for the synthesis of carbohydrates from fatty acids or two-carbon precursors . This compound also plays a role in several other metabolic pathways, including Glycine and Serine Metabolism, Alanine Metabolism, and various disease-related pathways .

Pharmacokinetics

It is known that this compound is a small molecule, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The action of this compound results in the conversion of isocitrate to succinate and glyoxylate, replenishing the tricarboxylic acid cycle during growth on fatty acid substrates . This allows organisms to utilize different substrates for growth, impacting their metabolic processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of water, the carbonyl group of this compound rapidly converts to a geminal diol . Additionally, the photochemistry of this compound in aqueous environments can generate reactive species under solar irradiation . These environmental factors can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Glyoxylic acid is a versatile reagent in organic synthesis due to its bifunctional nature, containing both an aldehyde group and a carboxylic acid group . In biochemical reactions, this compound interacts with several enzymes and proteins. For instance, it is a substrate for glycolate oxidase, which converts glycolate to glyoxylate . Additionally, this compound is involved in the amidation process in the biosynthesis of several amidated peptides .

Cellular Effects

This compound influences various cellular processes and functions. It is involved in the glyoxylate cycle, which is crucial for the conversion of fatty acids into carbohydrates in plants, bacteria, fungi, and protists . This compound also plays a role in the induction of plant defense mechanisms in response to fungal infections . Furthermore, this compound can increase the expression of differentiation markers, mitochondrial biogenesis, and intracellular amounts of amino acids and their metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme activities. It is produced via the oxidation of glycolate in peroxisomes or through the catabolism of hydroxyproline in mitochondria . In peroxisomes, this compound is converted into glycine by alanine-glyoxylate aminotransferase (AGT1) or into oxalate by glycolate oxidase . This compound also acts as a substrate for glyoxylate reductase, which reduces glyoxylate to glycolate using NAD(P)H as a cofactor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to exist in equilibrium with its monohydrate form in aqueous solutions . Over time, this compound can degrade into other compounds, such as glycolic acid and oxalic acid . Long-term studies have shown that this compound can lead to the accumulation of oxalate, which is associated with kidney stone formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is involved in normal metabolic processes, such as the glyoxylate cycle . At high doses, this compound can lead to toxic effects, including metabolic acidosis and renal failure . Studies have shown that excessive accumulation of this compound can result in hyperoxaluria, a condition characterized by high levels of oxalate in the urine .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and the pentose phosphate pathway . In the glyoxylate cycle, this compound is converted into malate and succinate by the enzymes isocitrate lyase and malate synthase . Additionally, this compound is a by-product of the catabolism of hydroxyproline and serine . It can also be converted into glycine or oxalate in peroxisomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as sulfate anion transporter-1 (sat-1), which is responsible for oxalate transportation . This compound can also interact with binding proteins that facilitate its localization and accumulation within cells .

Subcellular Localization

This compound is localized in different subcellular compartments, including peroxisomes, mitochondria, and the cytosol . In peroxisomes, this compound is involved in the oxidation of glycolate and the conversion to glycine or oxalate . In mitochondria, this compound is produced through the catabolism of hydroxyproline . The subcellular localization of this compound is crucial for its activity and function in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized through various methods:

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of glyoxal using nitric acid. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Glyoxylic acid undergoes various types of chemical reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, ozone.

    Reducing Agents: Sodium borohydride.

    Reaction Conditions: Aqueous solutions, temperatures ranging from 40 to 90°C.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

oxaldehydic acid
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InChI

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)
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InChI Key

HHLFWLYXYJOTON-UHFFFAOYSA-N
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Canonical SMILES

C(=O)C(=O)O
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Molecular Formula

C2H2O3
Record name GLYOXYLIC ACID (50% OR LESS)
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Related CAS

2706-75-4 (hydrochloride salt), 2990-19-4 (calcium salt)
Record name Glyoxylic acid
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DSSTOX Substance ID

DTXSID5021594
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Molecular Weight

74.04 g/mol
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Physical Description

Supplied as a 50% aqueous solution. Colorless to straw yellow. (USCG, 1999), Liquid, Solid with an obnoxious odor; Deliquesces quickly to form a syrup in contact with air; [Merck Index] Found as colorless to straw-yellow 50% aqueous solution; [CAMEO] 50% aqueous solution is colorless to light yellow viscous liquid; [MSDSonline]
Record name GLYOXYLIC ACID (50% OR LESS)
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Solubility

Very soluble in water; slightly soluble in ethanol, ethyl ether, and benzene
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Density

1.342 (USCG, 1999) - Denser than water; will sink, 1.42 @ 20 °C/4 °C
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Vapor Pressure

1.06 [mmHg]
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Mechanism of Action

GLYOXYLATE INHIBITED OXYGEN UPTAKE BY MOUSE BRAIN HOMOGENATES, RAT MYOCARDIAL HOMOGENATES, & RAT MYOCARDIAL SARCOSOMES. GLYOXYLATE MAY THUS ACT AT THE LEVEL OF REACTIONS LEADING TO ATP SYNTH OR AT LEVEL OF ATP HYDROLYSIS.
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Color/Form

Monoclinic crystals from water, Rhombic prisms obtained from water with 1/2 mol of water of crystallization.

CAS No.

298-12-4, 563-96-2
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Melting Point

98 °C, Crystals from water; melting point: 70-75 °C; obnoxious odor; strong corrosive acid; K= 4.6X10-4; deliquesces; attacks most stable metals except certain stainless steel alloys; aq soln tend to acquire a yellow tint. /glyoxylic acid hemihydrate/, Crystals; MP: approx 50 °C; highly hygroscopic /Glyoxylic acid monohydrate/, -93 °C
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Synthesis routes and methods I

Procedure details

If nitric acid is added sequentially to an aqueous solution of glyoxal so that the nonoxidizing strong acid is kept at a concentration of 6 wt. % or higher in the reaction mixture, the reaction can proceed in a state wherein nitric acid is not present in the reaction solution in a concentration exceeding 1 wt. %, and an aqueous solution of glyoxylic acid having a final residual nitric acid concentration of 0.1 wt. % or below can be easily obtained. Thus, it is possible to omit the step of removing residual nitric acid, which step is conventionally required, and to use the aqueous solution of glyoxylic acid obtained by the process of the invention directly in further synthesis reactions.
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Synthesis routes and methods II

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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Synthesis routes and methods III

Procedure details

A 300-mL EZE-Seal stirred autoclave reactor equipped with Dispersimax Impeller (Autoclave Engineers) was charged with 100 mL of a solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM), at pH 9.3, and the solution cooled to 5° C. To the reactor was then added 11.9 g of Hansenula polymorpha transformant strain GO1 (100 IU glycolate oxidase and 998,000 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw, and the reactor purged with oxygen. The mixture was then stirred at 500 rpm, and oxygen was bubbled through the mixture at 100 mL/min using a sparge tube located below the surface of the reaction mixture. The reaction was monitored by taking a 0.40 mL aliquot of the reaction mixture at regular intervals, filtering the aliquot using a Millipore Ultrafree-MC 10,000 NMWL Filter Unit, and analyzing the filtrate by HPLC. After 2.25 h, the yields of glyoxylic acid, oxalic acid, and formic acid were 100%, 0%, and 0%, respectively, with no glycolic acid remaining. The recovered activities of permeabilized-cell glycolate oxidase and catalase were 158% and 82% of their initial values, respectively.
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Synthesis routes and methods IV

Procedure details

The reaction in Example 16 was repeated using 15.0 g of Hansenula polymorpha transformant GO1 (109 IU glycolate oxidase and 530,000 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw. The mixture was then stirred at 500 rpm and at 5° C. under 120 psig of oxygen, and oxygen was bubbled through the mixture at 50 mL/min using a sparge tube located below the surface of the reaction mixture. After 3.75 h, the yields of glyoxylic acid, oxalic acid, and formic acid were 100%, 0%, and 0%, respectively, with no glycolic acid remaining. The recovered activities of permeabilized-cell glycolate oxidase and catalase were 85% and 166% of their initial values, respectively.
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Synthesis routes and methods V

Procedure details

A 300-mL EZE-Seal stirred autoclave reactor equipped with Dispersimax Impeller (Autoclave Engineers) was charged with 100 mL of a solution containing glycolic acid (1.500M), ethylenediamine (1.575M), isobutyric acid (0.300M, HPLC internal standard), and flavin mononucleotide (0.01 mM), at pH 9.25, and the solution cooled to 5° C. To the reactor was then added 2.0 g of Pichia pastoris transformant strain GS115-MSP10 (114 IU glycolate oxidase and 148,000 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw, and the reactor purged with oxygen. The mixture was then stirred at 1000 rpm, which bubbled oxygen through the mixture via the action of the turbine impeller, and at 5° C. under 120 psig of oxygen. The reaction was monitored by taking a 0.4 mL aliquot of the reaction mixture at regular intervals, filtering the aliquot using a Millipore Ultrafree-MC 10,000 NMWL Filter Unit, and analyzing the filtrate by HPLC. After 4.5 h, the yields of glyoxylic acid, oxalic acid, and formic acid were 98.0%, 0.4%, and 0%, respectively, with no glycolic acid remaining. The final activities of permeabilized-cell glycolate oxidase and catalase were 136% and 113% of their initial values, respectively.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Glyoxylic acid
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Glyoxylic acid
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Glyoxylic acid
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Glyoxylic acid
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Customer
Q & A

Q1: What is the molecular formula and weight of glyoxylic acid?

A1: this compound has the molecular formula C2H2O3 and a molecular weight of 74.04 g/mol.

Q2: Which spectroscopic techniques have been employed to characterize this compound and its derivatives?

A2: Researchers have utilized various spectroscopic techniques to analyze this compound and its derivatives. These include Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, IR spectroscopy has been used to investigate the interaction between this compound and yak hair keratin, revealing the involvement of serine and lysine residues in the reaction []. Similarly, 13C NMR spectroscopy has provided insights into the synthesis mechanism of phenolic resin using this compound as a precursor [].

Q3: How is this compound used in organic synthesis?

A4: this compound serves as a versatile reagent in organic synthesis. It can be employed in condensation reactions with phenols, such as guaiacol, to synthesize valuable intermediates like 3-methoxy-4-hydroxymandelic acid, which is further converted to vanillin [, ]. Careful control of reaction parameters, including temperature and catalyst selection, is crucial for achieving optimal yields and selectivity in these reactions.

Q4: Does this compound participate in any catalytic cycles?

A5: While this compound itself might not be a catalyst, it plays a crucial role in biological systems like the this compound cycle found in some bacteria. This cycle enables the utilization of two-carbon compounds, such as acetate, for growth []. In this context, this compound is a substrate for enzymes like isocitrate lyase and malate synthase, contributing to the biosynthesis of larger carbon compounds.

Q5: How do structural modifications of this compound derivatives impact their inhibitory activity on enzymes like glycolic acid oxidase?

A6: Research on glycolic acid oxidase inhibitors has shown that structural modifications of this compound derivatives significantly impact their inhibitory activity. For example, increasing the hydrophobicity of the molecule, often achieved by introducing non-polar substituents, generally enhances the inhibitory potency []. Additionally, incorporating nucleophilic groups near the alpha-carbonyl group of the glyoxylate moiety can further increase inhibitory activity.

Q6: How can the stability and bioavailability of this compound be improved for specific applications?

A6: The inherent instability of this compound under certain conditions necessitates the development of appropriate formulation strategies to enhance its stability, solubility, and bioavailability. While specific formulations are beyond the scope of this Q&A, researchers are exploring various approaches to overcome these challenges. For instance, encapsulation techniques or the use of stabilizing agents could potentially protect this compound from degradation and improve its delivery to the target site.

Q7: What analytical methods are employed for the quantification of this compound and its related compounds?

A8: Several analytical techniques have been developed and validated for the accurate quantification of this compound and related compounds in various matrices. High-performance liquid chromatography (HPLC) coupled with different detection methods, such as photodiode array detectors (PAD), is commonly used to analyze this compound and maleate []. This method allows for the separation and quantification of these compounds even in complex mixtures.

Q8: What is known about the environmental impact and degradation of this compound?

A8: While this compound is a naturally occurring compound, its industrial production and use could potentially impact the environment. Research in this area is ongoing, focusing on understanding the ecotoxicological effects of this compound and developing strategies to mitigate any negative impacts. For instance, exploring biodegradable alternatives or implementing efficient waste management strategies could minimize the environmental footprint of this compound.

Q9: What are some essential tools and resources for efficient research on this compound and related compounds?

A9: Efficient research on this compound necessitates access to a range of tools and resources, including:

    • How does the concentration of this compound influence the properties of modified starch films, and what are the optimal conditions for specific applications []?
    • Can the electrochemical reduction of oxalic acid be optimized to achieve higher yields and selectivity for this compound production, and what are the limitations of current technologies [, , ]?

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.